Welcome to the BenchChem Online Store!
molecular formula C15H13NO5 B8430713 2-(4-Methoxy-2-nitrophenoxy)-1-phenyl-1-ethanone

2-(4-Methoxy-2-nitrophenoxy)-1-phenyl-1-ethanone

Cat. No. B8430713
M. Wt: 287.27 g/mol
InChI Key: RCIUIUUBVJMCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06620809B2

Procedure details

Under an inert atmosphere, 4-methoxy-2-nitrophenol (1.5 g; 8.86 mmol) is dissolved in 30 ml of acetone, and then 2-bromoacetophenone (1.5 eq.; 13.29 mmol; 2.79 g) and also potassium carbonate (1.2 eq.; 10.64 mmol; 1.47 g) are added. The mixture is stirred vigorously, at reflux, for 3 hours. After returning to ambient temperature, the potassium carbonate is filtered off, the filtrate is evaporated and the residue is taken up in a water/ethyl acetate mixture. The organic phase is dried over MgSO4 and then concentrated under reduced pressure. The crude reaction product is purified by flash chromatography on silica gel (eluant: PE/AcOEt (8/2)). The title product is obtained in the form of a yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.Br[CH2:14][C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:14][C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:16])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.79 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
1.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux, for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
FILTRATION
Type
FILTRATION
Details
the potassium carbonate is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica gel (eluant: PE/AcOEt (8/2))

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(OCC(=O)C2=CC=CC=C2)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.